molecular formula C27H32N2O4 B12384013 Antitumor agent-106

Antitumor agent-106

Cat. No.: B12384013
M. Wt: 448.6 g/mol
InChI Key: FMRJJPDZXWJQRX-NVQXNPDNSA-N
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Description

Antitumor agent-106, also known as 3’-C-ethynylcytidine (TAS-106), is a novel nucleoside analog that has shown significant antitumor activity. It functions primarily as an inhibitor of RNA polymerases I, II, and III, which are essential for RNA synthesis in cancer cells. This compound has demonstrated robust antitumor activity in various preclinical models of human cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-106 involves the incorporation of an ethynyl group at the 3’ position of cytidine. The synthetic route typically includes the following steps:

    Protection of the hydroxyl groups: on cytidine.

    Introduction of the ethynyl group: at the 3’ position using ethynylating agents.

    Deprotection: of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-106 undergoes several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its activity.

    Substitution: Various substituents can be introduced at different positions to enhance its antitumor properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups that can potentially enhance its antitumor activity.

Scientific Research Applications

Antitumor agent-106 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antitumor agent-106 involves the inhibition of RNA polymerases I, II, and III. By inhibiting these enzymes, the compound disrupts RNA synthesis, leading to the inhibition of protein synthesis and cell proliferation. The active metabolite, 3’-ethynylcytidine 5’-triphosphate, accumulates intracellularly and contributes to its potent cytotoxicity .

Comparison with Similar Compounds

    5-Fluorouracil (5-FU): Another nucleoside analog that inhibits RNA synthesis but also affects DNA synthesis.

    Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.

    Cytarabine: Used primarily in the treatment of leukemia, it inhibits DNA polymerase.

Uniqueness: Antitumor agent-106 is unique in its specific inhibition of RNA polymerases I, II, and III, which sets it apart from other nucleoside analogs that primarily target DNA synthesis. This unique mechanism allows it to be effective against a broad range of cancers with potentially fewer side effects .

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

1-[2-[[(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-yl]oxy]ethyl]-4-methylpiperazine

InChI

InChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1

InChI Key

FMRJJPDZXWJQRX-NVQXNPDNSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C

Origin of Product

United States

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